Molecular Weight and Steric Profile Differentiation: Ethyl Ester (220.27 g/mol) Versus tert-Butyl Ester (248.32 g/mol) Dihydroisoquinoline Analogs
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (MW 220.27 g/mol) presents a reduced steric footprint relative to its tert-butyl carbamate analog (tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, MW 248.32 g/mol), which directly impacts target binding kinetics. The tert-butyl analog functions as an LXRβ ligand-binding domain agonist with an EC50 of 57 μM and a Ki of 28 μM against human LXRβ, where the bulkier tert-butyl moiety occupies a defined hydrophobic subpocket and forms specific π-π stacking interactions with Phe329 . In contrast, the smaller ethyl ester analog offers reduced hydrophobic occupancy and altered conformational stabilization potential, making it a distinct tool compound for structure-activity relationship (SAR) studies requiring fine-tuning of steric parameters without altering the core 7-amino pharmacophore .
| Evidence Dimension | Molecular Weight and Target Binding Affinity (LXRβ) |
|---|---|
| Target Compound Data | MW 220.27 g/mol; LXRβ activity not reported |
| Comparator Or Baseline | tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: MW 248.32 g/mol; LXRβ EC50 57 μM, Ki 28 μM |
| Quantified Difference | ΔMW = 28.05 g/mol (12.7% larger for tert-butyl analog); Binding: tert-butyl analog shows defined LXRβ agonism with EC50 57 μM and Ki 28 μM; ethyl ester lacks reported LXRβ activity |
| Conditions | Human LXRβ ligand-binding domain assay; in vitro biochemical binding assay |
Why This Matters
This difference enables researchers to select the ethyl ester analog when reduced steric bulk is required for SAR exploration, or when LXRβ agonism is undesirable.
